molecular formula C14H20ClN5O2S B249599 N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Cat. No. B249599
M. Wt: 357.9 g/mol
InChI Key: WCXQCOJBAKHXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine, also known as CMET, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in cell proliferation and inflammation. In the aforementioned study on lung cancer cells, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine was found to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In a study published in the Journal of Natural Products, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine was found to induce apoptosis in human leukemia cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine in lab experiments is its relatively simple synthesis method and availability of pure compound. However, one limitation is the lack of comprehensive studies on its toxicity and side effects.

Future Directions

There are several potential future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine, including further studies on its mechanism of action, toxicity and safety profile, and potential use in combination with other therapeutic agents. Additionally, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine could be studied for its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves several steps, including the reaction of 3-chloro-5-ethoxy-4-methoxybenzyl chloride with 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethylamine in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine was found to inhibit the growth of lung cancer cells in vitro and in vivo. Additionally, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine was shown to reduce inflammation in a mouse model of acute lung injury.

properties

Product Name

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

Molecular Formula

C14H20ClN5O2S

Molecular Weight

357.9 g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C14H20ClN5O2S/c1-4-22-12-8-10(7-11(15)13(12)21-3)9-16-5-6-23-14-17-18-19-20(14)2/h7-8,16H,4-6,9H2,1-3H3

InChI Key

WCXQCOJBAKHXBV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OC

Origin of Product

United States

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